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Compound of Interest

Compound Name: FLAG-Cys

Cat. No.: B12393917 Get Quote

The FLAG-tag system is a widely utilized and highly specific tool for the detection and

purification of recombinant proteins. By strategically introducing a cysteine residue into the

FLAG-tag sequence (FLAG-Cys), researchers can achieve site-specific covalent labeling of

proteins with fluorescent probes, enabling advanced cellular imaging applications. This guide

provides a comprehensive overview of the FLAG-Cys system, including its core principles,

experimental protocols, and data presentation for researchers, scientists, and drug

development professionals.

Core Principles
The FLAG-tag is a short, hydrophilic octapeptide with the sequence DYKDDDDK. Its small size

and high antigenicity make it an ideal epitope tag that is less likely to interfere with protein

function or localization[1]. Cysteine residues possess a uniquely reactive thiol group, making

them a prime target for specific covalent modification with a variety of fluorescent probes[2][3]

[4]. The FLAG-Cys system leverages these two concepts by incorporating a cysteine residue

into the FLAG-tag sequence, creating a unique site for the attachment of fluorescent dyes. This

allows for precise, 1:1 stoichiometric labeling of the protein of interest, which is crucial for

quantitative imaging studies.

The specificity of this labeling strategy can be further enhanced by employing techniques such

as Cysteine Metal Protection and Labeling (CyMPL). This method involves protecting the target

cysteine with a metal ion while other accessible cysteines are blocked, followed by removal of

the metal and specific labeling of the desired cysteine[2].
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Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of cysteine-

reactive probes in cellular imaging.

Table 1: Properties of Common Cysteine-Reactive Fluorophores

Fluorophore
Excitation
(nm)

Emission (nm) Quantum Yield

Molar
Extinction
Coefficient
(cm⁻¹M⁻¹)

Maleimide-Alexa

Fluor 488
495 519 0.92 71,000

Maleimide-Alexa

Fluor 555
555 565 0.10 150,000

Maleimide-Alexa

Fluor 647
650 668 0.33 239,000

Iodoacetamide-

FITC
494 518 0.92 83,000

Iodoacetamide-

TAMRA
546 579 0.11 91,000

Note: Data is compiled from various sources and may vary depending on the specific conjugate

and experimental conditions.

Table 2: Comparison of Labeling Strategies
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Labeling
Strategy

Specificity Efficiency
Live-cell
Compatible

Key
Consideration
s

FLAG-Cys
High (Site-

specific)
High Yes

Requires protein

engineering;

potential for off-

target labeling of

other cysteines.

CyMPL Very High Moderate Challenging

Can significantly

reduce

background from

non-specific

labeling.

Antibody-based

(Immunofluoresc

ence)

High Variable

No (for

intracellular

targets)

Requires cell

fixation and

permeabilization;

signal

amplification is

possible.

Genetically

Encoded Tags

(e.g., GFP)

Very High N/A Yes

The tag itself is

fluorescent; can

be large and

potentially affect

protein function.

Experimental Protocols
Plasmid Construction for FLAG-Cys Tagged Protein
This protocol outlines the steps for generating a mammalian expression vector encoding a

protein of interest fused with a C-terminal FLAG-Cys tag.

Design Primers: Design forward and reverse primers for PCR amplification of the gene of

interest. The reverse primer should incorporate the coding sequence for the FLAG-Cys tag
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(e.g., GACTACAAGGACGACGATGACAAGTGCTAG) immediately before the stop codon.

Include appropriate restriction sites for cloning into the desired expression vector.

PCR Amplification: Perform PCR to amplify the gene of interest with the C-terminal FLAG-
Cys tag.

Vector and Insert Digestion: Digest both the PCR product and the mammalian expression

vector (e.g., pcDNA3.1) with the selected restriction enzymes.

Ligation: Ligate the digested insert and vector using T4 DNA ligase.

Transformation: Transform the ligation product into competent E. coli for plasmid

amplification.

Verification: Verify the sequence of the resulting plasmid by Sanger sequencing to ensure

the FLAG-Cys tag is in-frame and free of mutations.

Live-Cell Labeling with Cysteine-Reactive Dyes
This protocol describes the labeling of FLAG-Cys tagged proteins in living cells.

Cell Culture and Transfection:

Plate cells on glass-bottom dishes suitable for microscopy.

Transfect the cells with the FLAG-Cys expression plasmid using a suitable transfection

reagent (e.g., Lipofectamine).

Allow cells to express the protein for 24-48 hours.

Labeling Reaction:

Prepare a stock solution of the cysteine-reactive fluorescent dye (e.g., maleimide-

functionalized dye) in anhydrous DMSO.

Dilute the dye to the final working concentration (typically 1-10 µM) in serum-free cell

culture medium.
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Wash the cells twice with warm PBS.

Incubate the cells with the dye-containing medium for 15-30 minutes at 37°C, protected

from light.

Washing and Imaging:

Remove the labeling solution and wash the cells three times with warm PBS or complete

medium to remove unbound dye.

Replace with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

Proceed with live-cell imaging on a fluorescence microscope.

Fixed-Cell Imaging Protocol
For higher resolution imaging or co-localization studies with antibodies.

Cell Culture, Transfection, and Labeling: Follow steps 1 and 2 from the live-cell labeling

protocol.

Fixation:

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization (if required for antibody co-staining):

Wash the cells twice with PBS.

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking and Antibody Staining (Optional):

Wash the cells twice with PBS.

Block with 1% BSA in PBS for 30 minutes.
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Incubate with primary and fluorescently-labeled secondary antibodies as required.

Mounting and Imaging:

Wash the cells three times with PBS.

Mount the coverslips on microscope slides using an anti-fade mounting medium.

Image on a confocal or super-resolution microscope.

Visualizations
Signaling Pathway Visualization
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Caption: A generic signaling pathway initiated by ligand binding to a FLAG-Cys tagged

receptor.
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Caption: The experimental workflow for cellular imaging using the FLAG-Cys system.
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Caption: The logical relationship illustrating the components of the FLAG-Cys labeling strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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